molecular formula C22H19FN4O2 B2428301 N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260986-98-8

N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No. B2428301
CAS RN: 1260986-98-8
M. Wt: 390.418
InChI Key: DFGGWUMCXIHSSS-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a useful research compound. Its molecular formula is C22H19FN4O2 and its molecular weight is 390.418. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Crystallization

The compound has been synthesized through a series of chemical reactions involving 2-chloro-N-(2,6-dimethylphenyl)acetamide, potassium carbonate, and other reactants. The resulting mixture is then subjected to a reflux process, followed by cooling and filtration to obtain the crude compound. This is then purified by recrystallization from ethyl acetate to obtain crystals suitable for X-ray diffraction analysis (Ding et al., 2006).

Synthesis of Related Compounds

Other derivatives of this compound have been synthesized and assessed for their anti-inflammatory activity. These derivatives have been synthesized by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides. The chemical structures of these compounds were confirmed through spectroscopic methods, and their anti-inflammatory activity was evaluated (Sunder & Maleraju, 2013).

Biological Activity Evaluation

A study explored the antipsychotic potential of similar compounds. The evaluated compound, which shares structural similarities with the compound , exhibited an antipsychotic-like profile in behavioral animal tests but did not interact with dopamine receptors, unlike clinically available antipsychotic agents (Wise et al., 1987).

Antimicrobial and Hemolytic Activity

Another study synthesized a series of compounds related to N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and evaluated their antimicrobial and hemolytic activities. The compounds were screened against various microbial species, showing variable extents of activity relative to reference standards. The series also displayed less toxicity, making them candidates for further biological screening (Gul et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c1-14-5-3-6-18(15(14)2)24-20(28)13-27-12-4-7-19(27)22-25-21(26-29-22)16-8-10-17(23)11-9-16/h3-12H,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGGWUMCXIHSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

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